molecular formula C9H13Cl2NOS B8504723 2,2-Dichloro-1-(1-thia-4-azaspiro[4.4]nonan-4-yl)ethan-1-one CAS No. 71526-16-4

2,2-Dichloro-1-(1-thia-4-azaspiro[4.4]nonan-4-yl)ethan-1-one

Cat. No. B8504723
Key on ui cas rn: 71526-16-4
M. Wt: 254.18 g/mol
InChI Key: ARFFVYSBJQFUBV-UHFFFAOYSA-N
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Patent
US04256481

Procedure details

From a boiling mixture of 8.4 g. (0.1 moles) of cyclopentanone and 7.7 g. (0.1 mole) of 2-mercaptoethylamine in 100 ml. of benzene the water formed is continuously distilled off. Boiling is continued until 1.8 ml. of water are separated. The reaction mixture is then cooled and 8 g. (0.1 moles) of pyridine are added followed by a dropwise addition of 14.7 g. (0.1 moles) of dichloroacetyl chloride, with external salt/ice cooling.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[SH:7][CH2:8][CH2:9][NH2:10].N1C=CC=CC=1.[Cl:17][CH:18]([Cl:22])[C:19](Cl)=[O:20]>O.C1C=CC=CC=1>[Cl:17][CH:18]([Cl:22])[C:19]([N:10]1[C:1]2([CH2:5][CH2:4][CH2:3][CH2:2]2)[S:7][CH2:8][CH2:9]1)=[O:20]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(CCCC1)=O
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
SCCN
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
From a boiling mixture of 8.4 g
DISTILLATION
Type
DISTILLATION
Details
is continuously distilled off
CUSTOM
Type
CUSTOM
Details
of water are separated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
ADDITION
Type
ADDITION
Details
followed by a dropwise addition of 14.7 g

Outcomes

Product
Name
Type
Smiles
ClC(C(=O)N1CCSC12CCCC2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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